Hsd17B13-IN-102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-102 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibitors of HSD17B13, such as this compound, are being explored for their potential therapeutic effects in treating liver diseases .
Preparation Methods
The synthesis of Hsd17B13-IN-102 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hsd17B13-IN-102 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Hsd17B13-IN-102 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps researchers understand the molecular mechanisms underlying liver diseases. In medicine, this compound is being investigated for its potential therapeutic effects in treating NAFLD and NASH. Additionally, it may have industrial applications in the development of new drugs targeting liver diseases .
Mechanism of Action
The mechanism of action of Hsd17B13-IN-102 involves the inhibition of the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver, and its inhibition can reduce the progression of liver diseases such as NAFLD and NASH. This compound binds to the active site of HSD17B13, preventing its enzymatic activity and thereby reducing the formation of lipid droplets in the liver. This inhibition can lead to a decrease in liver inflammation and fibrosis .
Comparison with Similar Compounds
Hsd17B13-IN-102 is unique compared to other similar compounds due to its specific targeting of HSD17B13. Similar compounds include other inhibitors of the hydroxysteroid dehydrogenase family, such as HSD17B1, HSD17B2, and HSD17B4 inhibitors. this compound is distinct in its high selectivity and potency for HSD17B13, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C20H12Cl3F3N2O4S |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
5-chloro-3-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethoxy)phenyl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H12Cl3F3N2O4S/c21-11-5-10(6-12(22)16(11)29)18(30)28-13-7-15(23)33-17(13)19(31)27-8-9-3-1-2-4-14(9)32-20(24,25)26/h1-7,29H,8H2,(H,27,31)(H,28,30) |
InChI Key |
KRCZSOMPVPDRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(S2)Cl)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.